molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No. B119032
Key on ui cas rn: 40546-94-9
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
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Patent
US05922914

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4](/[CH:7]=[CH:8]/[C:9](O)=[O:10])=[CH:3][CH:2]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1>>[CH3:19][C:14]1[CH:13]=[CH:12][C:17]2[O:18][C:9](=[O:10])[CH2:8][CH:7]([C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922914

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4](/[CH:7]=[CH:8]/[C:9](O)=[O:10])=[CH:3][CH:2]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1>>[CH3:19][C:14]1[CH:13]=[CH:12][C:17]2[O:18][C:9](=[O:10])[CH2:8][CH:7]([C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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